molecular formula C₂₁H₂₅N₃O₁₀ B1140340 O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate CAS No. 132063-04-8

O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate

Cat. No. B1140340
M. Wt: 479.44
InChI Key:
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Description

This compound is part of a class of molecules that are explored for their unique chemical and physical properties, which make them interesting targets for synthesis and application in various biochemical and pharmaceutical fields. The molecule's structure, containing both acetamido and carbamate functional groups, suggests potential interactions with biological systems, warranting detailed studies on its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, starting from basic sugar derivatives and involving various protection and deprotection steps, as well as glycosylation reactions. An example includes the synthesis of complex glycosides that could function as inhibitors for specific biochemical pathways, demonstrating the intricate methods required to assemble such molecules (Khan & Matta, 1993).

Scientific Research Applications

  • Synthesis and Evaluation of Carbocyclic Analogues : Research has focused on synthesizing analogues of this compound, such as PUGNAc, to inhibit β-N-acetylglucosaminidases. These analogues were also tested as inhibitors of a uridine diphosphate-N-acetyl-D-glucosamine: polypeptidyl transferase, OGT, which is crucial for post-translational modification of nuclear and cytosolic proteins by N-acetyl-d-glucosamine (Scaffidi, Stubbs, Vocadlo, & Stick, 2008).

  • Solid-Phase Synthesis of Glycopeptides : This compound has been utilized in the solid-phase synthesis of glycopeptides, specifically for O-glycosylating resin-bound protected peptides with a serine residue (Hollósi, Kollát, Laczkó, Medzihradszky, Thurin, & Otvos, 1991).

  • Development of Selective Inhibitors for O-GlcNAcase : Divergent synthesis methods have been developed to create a series of inhibitors based on this compound, targeting both human O-GlcNAcase and human beta-hexosaminidase. Some inhibitors were found to be selective for O-GlcNAcase (Stubbs, Zhang, & Vocadlo, 2006).

  • Study on Deamidation and Acyl Rearrangement : Research has been conducted on the hydrolysis of the GlcNAc oxazoline derived from this compound, revealing insights into specific deamidation and acyl rearrangement processes, important for synthesizing novel glycoconjugates (Jha & Davis, 1995).

  • Synthesis of 4-Nitrophenyl O-Glycosides : Studies have shown the use of this compound in the synthesis of potential inhibitors for N-acetylglucosaminyl-transferase V, contributing to the understanding of glycosylation processes (Khan & Matta, 1993).

  • Modulation of O-GlcNAc Levels : This compound has been used to increase O-GlcNAc levels on nuclear and cytoplasmic proteins in vivo, demonstrating its potential as an effective inhibitor of O-GlcNAc turnover within cells (Haltiwanger, Grove, & Philipsberg, 1998).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the sources. As with any chemical, appropriate safety measures should be taken when handling it.


Future Directions

Given its role in research of cancer, neurodegenerative disorders, and microbial infections1, this compound could be a subject of future studies aimed at developing new treatments for these conditions.


Please note that this information is based on the available sources and there may be additional information not covered here. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O10/c1-11(25)22-17-19(32-14(4)28)18(31-13(3)27)16(10-30-12(2)26)33-20(17)24-34-21(29)23-15-8-6-5-7-9-15/h5-9,16-19H,10H2,1-4H3,(H,22,25)(H,23,29)/b24-20+/t16-,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPJJKKTCDJFST-HOWPJYOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate

Citations

For This Compound
1
Citations
C Slawson, MP Housley… - Journal of cellular …, 2006 - Wiley Online Library
O‐GlcNAc is an ubiquitous post‐translational protein modification consisting of a single N‐acetlyglucosamine moiety linked to serine or threonine residues on nuclear and cytoplasmic …
Number of citations: 212 onlinelibrary.wiley.com

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